N-[1-(1-methoxycyclobutyl)ethyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Description
N-[1-(1-methoxycyclobutyl)ethyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a methoxycyclobutyl group and a pyrido[1,2-a]pyrimidine core, makes it an interesting subject for chemical and pharmacological research.
Properties
IUPAC Name |
N-[1-(1-methoxycyclobutyl)ethyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-11-5-6-14-18-9-13(16(22)20(14)10-11)15(21)19-12(2)17(23-3)7-4-8-17/h5-6,9-10,12H,4,7-8H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWNNXSSJOABGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC(C)C3(CCC3)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-methoxycyclobutyl)ethyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and β-ketoesters under acidic or basic conditions.
Introduction of the Methoxycyclobutyl Group: The methoxycyclobutyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyclobutyl halide reacts with a methoxy group in the presence of a base.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions, often using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycyclobutyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrido[1,2-a]pyrimidine core, potentially yielding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products of these reactions include hydroxylated, reduced, or substituted derivatives of the original compound, which can be further analyzed for their biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycyclobutyl group and the pyrido[1,2-a]pyrimidine core are crucial for binding to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
N-[1-(1-methoxycyclobutyl)ethyl]-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide: Lacks the 7-methyl group, which may affect its biological activity.
N-[1-(1-methoxycyclobutyl)ethyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide: Differing position of the carboxamide group, potentially altering its interaction with molecular targets.
N-[1-(1-methoxycyclobutyl)ethyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate: Ester derivative, which may have different pharmacokinetic properties.
Uniqueness
The unique combination of the methoxycyclobutyl group and the 7-methyl substitution in N-[1-(1-methoxycyclobutyl)ethyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide contributes to its distinct biological activities and potential therapeutic applications. This structural uniqueness can result in different binding affinities and selectivities for molecular targets compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
